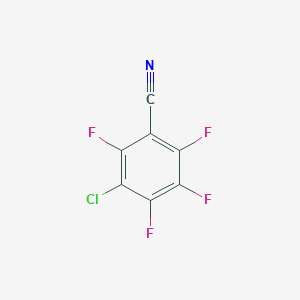

3-chloro-2,4,5,6-tetrafluorobenzonitrile

Description

Significance of Polyhalogenated Aromatic Nitriles in Synthetic Chemistry and Materials Science

Polyhalogenated aromatic nitriles are highly valuable building blocks in organic synthesis. The presence of multiple halogen atoms and a nitrile group on the aromatic ring provides several reactive sites, allowing for a wide range of chemical transformations. These compounds serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. chemicalbook.com The nitrile group itself is a versatile functional group that can be converted into amines, carboxylic acids, amides, and various heterocyclic systems, making these compounds foundational in medicinal chemistry and drug discovery. nih.govnih.gov

In materials science, the introduction of multiple halogen atoms, particularly fluorine, into the aromatic structure imparts unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. ossila.com These features make polyhalogenated aromatic nitriles and their derivatives suitable for the development of advanced materials, including high-performance polymers, liquid crystals, and organic semiconductors. ossila.com For instance, fluorinated polytriarylamines, synthesized from fluorinated building blocks, are utilized as hole-transporting materials in organic electronic devices. ossila.com The applications extend to the creation of functional materials where the specific arrangement of halogen and nitrile groups can be tailored to achieve desired electronic and physical properties. aromsyn.com

Overview of Electron-Withdrawing Properties and Their Impact on Aromatic Systems

Both halogen atoms and the nitrile group are considered electron-withdrawing groups (EWGs), which significantly influence the electronic properties of the aromatic ring. researchgate.net This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect: This is the withdrawal of electron density through the sigma (σ) bonds, primarily driven by the high electronegativity of the halogen atoms and the nitrogen atom of the nitrile group. nih.govossila.com This effect decreases the electron density of the benzene (B151609) ring, making it more electron-poor (less nucleophilic) compared to unsubstituted benzene. researchgate.netepa.gov

The cumulative effect of multiple halogens and a nitrile group, as seen in 3-chloro-2,4,5,6-tetrafluorobenzonitrile, is a highly electron-deficient aromatic ring. This pronounced electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. This reactivity is a cornerstone of the synthetic utility of polyhalogenated aromatics.

Scope of the Academic Research Review on this compound and Related Structures

This review focuses specifically on the chemical compound this compound. Due to the limited specific research available for this exact molecule, this review also incorporates data from structurally similar polyhalogenated benzonitriles to provide a broader context for its expected properties and reactivity. The primary focus is on the compound's chemical characteristics and its role as a synthetic intermediate.

Physicochemical Properties of this compound and Related Compounds

The following table summarizes known data for the target compound and some of its close structural relatives. The data for related compounds helps to estimate the properties of the title compound.

| Property | Value | Compound |

| Molecular Formula | C₇ClF₄N | This compound |

| Molecular Weight | 209.53 g/mol | This compound |

| CAS Number | 31881-88-6 | This compound fluorine1.ru |

| Boiling Point | 179-184 °C | This compound |

| Molecular Formula | C₇Cl₂F₃N | 3,5-dichloro-2,4,6-trifluorobenzonitrile |

| Molecular Weight | 225.98 g/mol | 3,5-dichloro-2,4,6-trifluorobenzonitrile aromsyn.com |

| CAS Number | 31881-89-7 | 3,5-dichloro-2,4,6-trifluorobenzonitrile aromsyn.com |

| Molecular Formula | C₇HF₄N | 2,3,5,6-tetrafluorobenzonitrile (B1580738) |

| Molecular Weight | 175.08 g/mol | 2,3,5,6-tetrafluorobenzonitrile |

| CAS Number | 5216-17-1 | 2,3,5,6-tetrafluorobenzonitrile |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF4N/c8-3-4(9)2(1-13)5(10)7(12)6(3)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPPDKRKAOZGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)Cl)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469488 | |

| Record name | Benzonitrile, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31881-88-6 | |

| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31881-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2,4,5,6 Tetrafluorobenzonitrile

De Novo Synthesis Routes to 3-Chloro-2,4,5,6-tetrafluorobenzonitrile

The primary approach for the synthesis of this compound involves a three-step reaction sequence starting from 3-chloro-2,4,5,6-tetrafluorobenzoic acid. This sequence includes the formation of an acyl chloride, followed by amidation, and finally dehydration to yield the target nitrile. A similar methodology has been outlined for the synthesis of 2,3,5,6-tetrafluorobenzonitrile (B1580738), which serves as a model for the synthesis of its chlorinated analogue. google.com

Multi-Step Synthesis from Halogenated Benzoic Acid Precursors

The synthesis of this compound is initiated from 3-chloro-2,4,5,6-tetrafluorobenzoic acid. This precursor undergoes a series of transformations to introduce the nitrile functionality.

The first step in the synthetic sequence is the conversion of the carboxylic acid group of 3-chloro-2,4,5,6-tetrafluorobenzoic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed for this purpose. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). A patent for the synthesis of 2,3,5,6-tetrafluorobenzonitrile describes the use of thionyl chloride for the formation of the acyl chloride. google.com The reaction typically proceeds by refluxing the benzoic acid derivative with an excess of the chlorinating agent, often in an inert solvent.

Table 1: Common Reagents for Acyl Chlorination

| Reagent | Formula | Typical Conditions |

| Thionyl Chloride | SOCl₂ | Reflux, neat or in a solvent like chlorobenzene (B131634) |

| Oxalyl Chloride | (COCl)₂ | Room temperature or gentle heating in an inert solvent |

The resulting 3-chloro-2,4,5,6-tetrafluorobenzoyl chloride is then subjected to an amidation reaction. This is typically achieved by reacting the acyl chloride with ammonia (B1221849) or an ammonia equivalent. In the synthesis of similar fluorinated benzonitriles, this step is often carried out by introducing ammonia gas into the reaction mixture or by using an aqueous ammonia solution. google.com This reaction leads to the formation of 3-chloro-2,4,5,6-tetrafluorobenzamide. The high reactivity of the acyl chloride facilitates a rapid and often high-yielding conversion to the corresponding amide.

The final step in the synthesis is the dehydration of the primary amide, 3-chloro-2,4,5,6-tetrafluorobenzamide, to form the nitrile group of this compound. A variety of dehydrating agents can be used for this transformation. A Chinese patent detailing the preparation of 2,3,5,6-tetrafluorobenzonitrile utilizes thionyl chloride in a solvent such as chlorobenzene at elevated temperatures to effect this dehydration. google.com The reaction is heated to reflux, and upon completion, the product is isolated by cooling, crystallization, and filtration. google.com Other common dehydrating agents include phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

Table 2: Dehydration Reaction for 2,3,5,6-tetrafluorobenzonitrile Synthesis google.com

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 2,3,5,6-tetrafluorobenzamide | Thionyl Chloride | Chlorobenzene | 90-100°C | 2.5-3.5 hours | ~64-68% |

It is anticipated that a similar protocol would be effective for the dehydration of 3-chloro-2,4,5,6-tetrafluorobenzamide.

Derivatization and Functionalization Approaches of this compound and Related Fluorinated Benzonitriles

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the nitrile group. This makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms. The chlorine atom can also potentially be a site for substitution, though its reactivity relative to the activated fluorine atoms would depend on the specific reaction conditions and the nucleophile employed.

Furthermore, the nitrile group itself can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. A notable derivatization of nitriles is their conversion to tetrazoles through a cycloaddition reaction with an azide. This has been demonstrated for polyacrylonitrile, where the nitrile groups are functionalized to form tetrazole groups. rsc.org Another approach for the functionalization of benzonitriles involves ortho-arylation, where a palladium-catalyzed reaction can introduce an aryl group at the position adjacent to the nitrile. nih.gov However, the strong binding of the cyano group to the transition metal catalyst can sometimes hinder this type of transformation. nih.gov

While specific examples of the derivatization of this compound are not extensively documented in the provided search results, the general reactivity patterns of polyfluorinated benzonitriles suggest that it can serve as a versatile building block for the synthesis of more complex molecules through nucleophilic aromatic substitution and transformations of the nitrile group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The subsequent departure of a halide leaving group restores the aromaticity of the ring. The high degree of fluorination, coupled with the strong inductive and resonance electron-withdrawing effect of the nitrile group (-CN), significantly activates the aromatic ring towards nucleophilic attack.

Reactivity with Amines, Thiols, and Alkoxides

The activated nature of the polyhalogenated ring allows for reactions with a range of nucleophiles, including amines, thiols, and alkoxides. These reactions typically result in the displacement of one of the halogen atoms.

Amines : Both primary and secondary amines can act as effective nucleophiles in SNAr reactions with polyfluoroaromatic compounds. For instance, base-promoted reactions between chloro- and fluoroarenes with nitrogen-based nucleophiles like indoles have been demonstrated to form N-aryl products. rsc.org The reaction of this compound with an amine would be expected to yield an amino-substituted tetrahalogenated benzonitrile (B105546).

Thiols : Thiolates (RS⁻), being potent nucleophiles, react readily with electron-deficient aromatic systems. nih.gov The reaction would proceed via the displacement of a halide to form an aryl thioether.

Alkoxides : Alkoxides, such as sodium methoxide (B1231860) (NaOCH₃), are strong nucleophiles that readily displace halides from activated aromatic rings to form aryl ethers. While chlorobenzene itself is unreactive under normal conditions, the presence of multiple activating fluorine atoms and a nitrile group in the target molecule would facilitate this substitution. stackexchange.com

Regioselectivity in Polyhalogenated Systems

In a polyhalogenated system like this compound, the site of nucleophilic attack is governed by two main factors: the nature of the leaving group and the position of activation by the electron-withdrawing group.

Leaving Group Ability : In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and better able to stabilize the incoming negative charge, making fluoride (B91410) a better leaving group than chloride in SNAr reactions.

Positional Activation : The electron-withdrawing nitrile group activates the ortho and particularly the para positions for nucleophilic attack. In this compound, the nitrile group is at C-1. The fluorine atom at the C-4 position is para to the nitrile group, making it the most activated site. The chlorine atom at C-3 is meta to the nitrile group and is therefore significantly less activated.

Based on these principles, nucleophilic attack is strongly predicted to occur regioselectively at the C-4 position, leading to the displacement of the fluorine atom and the formation of a 4-substituted-3-chloro-2,5,6-trifluorobenzonitrile product. This is supported by studies on analogous compounds, such as 3-chloro-4-fluoronitrobenzene, where nucleophiles preferentially displace the fluorine atom that is para to the activating nitro group, rather than the chlorine atom in the meta position. researchgate.net Quantum mechanics calculations on similar dichloropyrimidine systems have also been used to successfully predict regioselectivity based on the analysis of Lowest Unoccupied Molecular Orbitals (LUMO) and transition state energies. wuxiapptec.comresearchgate.net

SNAr Catalysis Enhancement Mechanisms

While SNAr reactions on highly activated systems can proceed without catalysis, various strategies have been developed to enhance reaction rates and broaden the substrate scope, particularly for less activated arenes.

Phase-Transfer Catalysis (PTC) : This method uses catalysts, such as quaternary ammonium (B1175870) salts, to transport an ionic nucleophile (e.g., from an aqueous phase) into the organic phase containing the aromatic substrate. This increases the effective concentration and reactivity of the nucleophile, accelerating the SNAr reaction. nii.ac.jpijirset.com Chiral phase-transfer catalysts have also been employed to achieve asymmetric SNAr reactions. nii.ac.jp

Organocatalysis : Certain organic molecules can act as catalysts. For example, the organic superbase t-Bu-P4 has been shown to efficiently catalyze concerted SNAr (cSNAr) reactions of aryl fluorides. nih.gov This mechanism involves the dual activation of both the aryl fluoride and the anionic nucleophile by the catalyst, avoiding the formation of a traditional Meisenheimer intermediate and allowing the reaction to proceed even on less electron-deficient substrates. nih.gov

Transition Metal Catalysis : Transition metals can activate aryl fluorides towards nucleophilic attack by coordinating to the aromatic ring. For example, rhodium catalysts can form η⁶-arene complexes, which withdraws electron density from the ring and makes it highly susceptible to nucleophilic attack by water (hydroxylation) or alcohols (alkoxylation). sci-hub.se This approach effectively reverses the typical electronic demand of the aromatic substrate (umpolung). sci-hub.se

Reductive Transformations of the Nitrile Moiety

The nitrile group of this compound can be chemically reduced to other functional groups, most commonly a primary amine. Catalytic hydrogenation is the most prevalent method for this transformation.

This process typically involves the use of molecular hydrogen (H₂) and a heterogeneous or homogeneous transition metal catalyst. Catalysts based on platinum, rhodium, and ruthenium have proven effective for the hydrogenation of nitriles to primary amines. acs.orgnih.gov For halogenated substrates, catalyst selection is crucial to ensure chemoselectivity, reducing the nitrile group without causing hydrodehalogenation (cleavage of the C-X bonds). Robust systems, such as platinum supported on iron(III) oxide (Pt/Fe₃O₄), have been developed for the selective hydrogenation of the nitro group in chloronitrobenzenes, demonstrating that such selective reductions are feasible in the presence of halogens. rsc.org Applying similar conditions to this compound would be expected to yield 3-chloro-2,4,5,6-tetrafluorobenzylamine.

Table 1: Potential Catalytic Systems for Nitrile Reduction This table is interactive. Users can sort data by catalyst or reductant.

| Catalyst System | Reductant | Expected Product | Notes |

|---|---|---|---|

| Ruthenium-NHC Complex | H₂ | Primary Amine | Effective for various benzonitriles. acs.org |

| Rhodium/dppp | Phenylsilane | Primary Amine | Tolerates various functional groups. nih.gov |

| Pt/Fe₃O₄ | H₂ | Primary Amine | Robust catalyst, prevents dehalogenation. rsc.org |

Carbon-Carbon Bond Activation Reactions

The bond between the aromatic ring and the nitrile group (C-CN) is thermodynamically stable but can be cleaved under specific conditions, typically involving transition metal complexes. This represents a powerful, albeit challenging, synthetic transformation.

Investigation of C-CN Bond Cleavage Mechanisms

The activation and cleavage of the C-CN bond in benzonitriles have been extensively studied, particularly using zerovalent nickel complexes. The prevailing mechanism involves the oxidative addition of the nickel(0) center into the C-CN bond to form a Ni(II) aryl-cyano species.

The reaction pathway is thought to proceed through several key steps:

Initial Coordination : The Ni(0) fragment first coordinates to the benzonitrile. This coordination can occur in two ways: as an η²-nitrile complex (side-on coordination to the C≡N triple bond) or as an η²-arene complex (coordination to the π-system of the ring). researchgate.net

Equilibrium : For benzonitrile, an equilibrium exists between the η²-nitrile complex and the final C-CN bond cleavage product. researchgate.net

Oxidative Addition : The nickel atom inserts into the C-CN bond, formally oxidizing from Ni(0) to Ni(II) and forming a complex of the type [(L)₂Ni(Ar)(CN)], where L is a supporting ligand (e.g., a phosphine). acs.orgresearchgate.net

For electron-deficient benzonitriles, such as the subject compound, this C-CN activation is generally more favorable. The stability of the resulting cleavage products is enhanced by the presence of electron-withdrawing fluorine substituents on the aromatic ring. researchgate.net In some cases, Lewis acids are used to facilitate the C-CN bond cleavage, particularly for electron-rich aryl nitriles, although they may not be necessary for highly electron-deficient substrates. chemrxiv.org

Influence of Ortho-Fluoro Substituents on Product Stability and Activation Barriers

The presence of ortho-fluoro substituents significantly influences the stability of polyfluoroarene products and the activation barriers for their reactions. The reactivity of carbon-hydrogen (C-H) bonds situated ortho to a fluorine substituent in (poly)fluoroarenes is notably enhanced when interacting with metal centers, compared to those in meta and para positions. acs.orgwhiterose.ac.ukresearchgate.net This heightened reactivity has spurred the development of selective methodologies for functionalizing these compounds. whiterose.ac.ukresearchgate.net

Computational studies have provided insights into the thermodynamic and kinetic factors governing this ortho-selectivity. Density functional theory (DFT) calculations have shown that the stability of metal-aryl bonds increases with the number of ortho-fluorine substituents. whiterose.ac.uk This stabilization is a key thermodynamic driver for the preferential activation of C-H bonds ortho to fluorine. Kinetically, the arrangement of substituents also plays a crucial role. For instance, in the hydrodefluorination (HDF) of fluoroarenes catalyzed by ruthenium N-heterocyclic carbene complexes, a concerted mechanism is favored at sites with two ortho-fluorine substituents due to weaker carbon-fluorine (C-F) bonds in those positions. rsc.org Conversely, a stepwise pathway is directed towards sites with only one ortho-fluorine substituent. rsc.org

The electronic effects of fluorine, being the most electronegative element, are substantial. Ortho, meta, and para fluorine substituents are estimated to decrease the pKa of an adjacent C-H bond by 5.2, 3.0, and 1.4 units, respectively, highlighting the strong acidifying effect of an ortho-fluorine. acs.org This electronic influence, combined with steric factors, governs the regioselectivity of reactions. acs.orgwhiterose.ac.uk For example, in the iridium-catalyzed borylation of fluoroarenes, kinetic control can lead to one regioisomer, while thermodynamic control, often achieved by heating, can favor the more stable ortho-substituted product. acs.org

Catalytic Hydrodefluorination (HDF) of Fluoroarenes

Catalytic hydrodefluorination (HDF) has emerged as a significant strategy for the selective transformation of polyfluoroarenes. researchgate.net This process involves the cleavage of a C-F bond and its replacement with a C-H bond, offering a pathway to partially fluorinated compounds that are valuable intermediates in various chemical syntheses. mdpi.comrawdatalibrary.net

Application of Bifunctional Azairidacycle Catalysts

Bifunctional azairidacycle catalysts, particularly those based on iridium, have demonstrated notable efficacy in the transfer hydrogenative defluorination of polyfluoroarenes. mdpi.comrawdatalibrary.net These catalysts operate through a metal-ligand cooperation mechanism. nih.gov A study utilizing a specific bifunctional azairidacycle with potassium formate (B1220265) (HCOOK) as the hydrogen source successfully catalyzed the HDF of various cyano- and chloro-substituted fluoroarenes, including tetrafluorobenzonitriles. mdpi.comrawdatalibrary.net The reactions were conducted under mild conditions, at 30°C in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water, achieving good regioselectivities. mdpi.comrawdatalibrary.net

The catalytic performance can be tuned by modifying the electronic properties of the azairidacycle. The introduction of an electron-donating methoxy (B1213986) group onto the C-N chelating ligand of the iridium catalyst was found to enhance its hydridicity, leading to a marked acceleration in the HDF of pentafluoropyridine (B1199360). mdpi.com This demonstrates that the σ-donating nature of the catalyst is crucial for its activity. mdpi.com

Preferential C-F versus C-Cl Bond Cleavage

In the hydrodefluorination of molecules containing both carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, the selective cleavage of the C-F bond is often observed, which can be contrary to what might be expected based on bond dissociation energies alone. For instance, the HDF of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) using a bifunctional azairidacycle catalyst showed a preference for C-F bond cleavage over C-Cl bond cleavage. mdpi.comrawdatalibrary.net This selectivity is attributed to a nucleophilic aromatic substitution mechanism, which is distinct from dehalogenation pathways that proceed via electron-transfer radical anion fragmentation. mdpi.comrawdatalibrary.net

The mechanism of C-F bond cleavage can be influenced by the catalytic system employed. While some metalloenzymes have shown the ability to cleave C-F bonds, the process often requires additional electrons compared to C-H bond activation. nih.gov In transition metal-catalyzed reactions, the selective activation of C-F bonds over other carbon-halogen bonds is a key area of research, with the outcome often depending on the specific catalyst and reaction conditions. nih.govosaka-u.ac.jp

Regiochemical Control in HDF Processes

The regioselectivity of hydrodefluorination is a critical aspect, determining the structure of the partially fluorinated products. In the HDF of polyfluoroarenes catalyzed by bifunctional azairidacycles, the C-F bond cleavage preferentially occurs at the position para to an activating substituent, such as a cyano group. mdpi.comrawdatalibrary.net This observation is consistent with a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the substituent directs the nucleophilic attack of the hydride. mdpi.comrawdatalibrary.net

For substrates lacking a fluorine atom at the para position, such as tetrafluoroterephthalonitrile, double defluorination has been observed to occur specifically at the 2- and 5-positions. mdpi.comrawdatalibrary.net The regioselectivity can also be influenced by the catalyst structure. Studies with ruthenium N-heterocyclic carbene (NHC) catalysts have revealed that the nature of the NHC ligand can significantly impact the regioselectivity of HDF in fluoropyridines. rsc.orgacs.org For example, with an IPr ligand, HDF of pentafluoropyridine is favored at the ortho-position. acs.org

Electron Transfer Reactions with Transition Metal Complexes

Electron transfer processes involving transition metal complexes provide an alternative pathway for the activation and functionalization of polyfluoroarenes. These reactions can proceed through different mechanisms compared to the concerted or nucleophilic attack pathways often seen in catalytic HDF.

Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage. nih.gov In this approach, a photocatalyst, upon excitation by visible light, can initiate single-electron transfer to or from a polyfluoroarene. This can lead to the formation of a radical anion, which subsequently undergoes fluoride elimination. nih.gov This method has been successfully applied to the C-F bond borylation and decarboxylative polyfluoroarylation of alkylcarboxylic acids. nih.gov The mechanism often involves the addition of a radical to the fluoroarene, followed by elimination of a fluoride ion, a pathway supported by the observation of exclusive fluorine substitution in chloro-fluoro arenes. nih.gov

Electrosynthesis offers another avenue for C-F bond cleavage through electron transfer. rsc.org By applying an electrical potential, C-F bonds can be activated and functionalized. This methodology is expanding and provides alternative reactivity and selectivity for breaking the strong C-F bond. rsc.org The reduction of perfluoroarenes can also be achieved using strong reducing agents like sodium borohydride, even in the absence of a transition metal catalyst, demonstrating a catalyst-free hydrodefluorination method. acs.org

The interaction of highly reductive metallocene complexes with perfluoroalkanes has also been shown to promote defluorination, proceeding through electron transfer to form an anion that is stabilized by negative hyperconjugation. osaka-u.ac.jp These diverse electron transfer strategies highlight the versatility of transition metal complexes and other methods in mediating the challenging cleavage of C-F bonds.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,4,5,6 Tetrafluorobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For fluorinated molecules like 3-chloro-2,4,5,6-tetrafluorobenzonitrile, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide a wealth of information.

The structure of this compound is confirmed by a combination of NMR techniques. Since the aromatic ring is fully substituted, a standard ¹H NMR spectrum would show no signals in the aromatic region, simplifying the analysis to any potential aliphatic derivatives.

¹⁹F NMR Spectroscopy is particularly informative for this molecule. wikipedia.org Due to its high natural abundance (100%) and large chemical shift dispersion, ¹⁹F NMR allows for the clear resolution of signals for each unique fluorine atom in the molecule. wikipedia.orgazom.com For this compound, four distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at positions 2, 4, 5, and 6. The chemical shifts are influenced by the neighboring chloro and cyano groups. Furthermore, complex spin-spin coupling patterns (J-coupling) between the different fluorine nuclei provide crucial connectivity information.

¹³C NMR Spectroscopy reveals the carbon framework of the molecule. Seven distinct signals are anticipated: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached halogen atoms. Carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, while more complex multiplets can arise from two- and three-bond couplings to other fluorine atoms.

Below are the predicted NMR data based on the analysis of similar fluorinated aromatic compounds. prensipjournals.comnih.gov

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) | Assignment |

| ¹⁹F | -120 to -130 | ddd (doublet of doublet of doublets) | F-2 |

| ¹⁹F | -135 to -145 | ddd | F-4 |

| ¹⁹F | -145 to -155 | ddd | F-5 |

| ¹⁹F | -130 to -140 | ddd | F-6 |

| ¹³C | ~95 | t (triplet) | C-1 (C-CN) |

| ¹³C | ~115 | d (doublet) | C-3 (C-Cl) |

| ¹³C | ~110 | s (singlet) | C-CN |

| ¹³C | ~140-150 | dm (doublet of multiplets) | C-2, C-4, C-5, C-6 (C-F) |

Variable Temperature (VT) NMR experiments are powerful for investigating dynamic molecular processes, such as conformational changes or restricted rotation, that occur on the NMR timescale. ox.ac.ukoxinst.com For derivatives of this compound, particularly those with bulky substituents, VT-NMR can be employed to study the rotational barriers around single bonds. chemicalbook.com

For example, if a derivative contains a sterically demanding group, rotation around the bond connecting it to the aromatic ring might be hindered at low temperatures. This can give rise to multiple distinct signals for atoms that would be chemically equivalent if rotation were fast. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. researchgate.net By analyzing the coalescence temperature and the chemical shift difference between the signals at low temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated using the Eyring equation. Such studies provide critical insights into the conformational stability and dynamic behavior of these molecules in solution. chemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgperkinelmer.com The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent and diagnostically useful peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The aromatic nature of the compound is confirmed by C=C stretching vibrations within the ring, usually found in the 1400-1600 cm⁻¹ range. The most intense bands in the spectrum are expected to be the C-F stretching vibrations, which for fluoroaromatic compounds, appear in the 1100-1400 cm⁻¹ region. The C-Cl stretch gives rise to a weaker absorption at lower wavenumbers, typically between 700 and 850 cm⁻¹.

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2230 - 2245 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-F Stretch (Aromatic) | 1100 - 1400 | Very Strong |

| C-Cl Stretch (Aromatic) | 700 - 850 | Medium-Weak |

Mass Spectrometry Techniques (e.g., MALDI-TOF, GC/MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC/MS) is a suitable technique.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.53 g/mol ). A key feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will display two peaks for the molecular ion: M⁺ at m/z 209 and an M+2 peak at m/z 211, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the nitrile group. nist.gov

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (charge/mass ratio) | Ion Formula | Description |

| 209/211 | [C₇ClF₄N]⁺ | Molecular ion (M⁺) with chlorine isotope pattern |

| 183/185 | [C₆ClF₄]⁺ | Loss of CN group |

| 174 | [C₇F₄N]⁺ | Loss of Cl radical |

| 155 | [C₇F₃N]⁺ | Loss of Cl and F radicals |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. eurjchem.com While a specific crystal structure for this compound is not publicly available, the technique would be invaluable for its characterization.

A single-crystal X-ray diffraction experiment would confirm the planarity of the tetrafluorobenzonitrile ring and provide exact measurements for the C-C, C-N, C-F, and C-Cl bond lengths. This data is crucial for understanding the electronic effects of the substituents on the aromatic system. For instance, the shortening of C-F bonds and the planarity of the molecule could be quantified. nih.gov

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a key role in the crystal packing.

Halogen Bonding: The electron-deficient regions (σ-holes) on the chlorine and fluorine atoms can interact with electron-rich areas on adjacent molecules. mdpi.com A likely and significant interaction would be a halogen bond between a chlorine or fluorine atom of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule (C-X···N≡C, where X = Cl, F). mdpi.com

π-π Stacking: The electron-deficient nature of the perhalogenated aromatic ring promotes attractive π-π stacking interactions. Molecules would likely stack in an offset, face-to-face arrangement to maximize electrostatic attraction between the electron-poor π-system of one ring and the electron-rich σ-framework of another. nih.gov

The interplay of these directional interactions governs the formation of specific supramolecular synthons, which are the building blocks of the extended crystal structure. nih.govjeeadv.ac.in

Analysis of Bond Lengths and Angles

For the analogous molecule, 3-chloro-4-fluorobenzonitrile (B37791), theoretical calculations have been performed to determine its optimized geometry. researchgate.netnih.gov These studies indicate that the introduction of halogen atoms and the nitrile group leads to predictable distortions in the benzene (B151609) ring from a perfect hexagonal symmetry. The C-C bond lengths within the aromatic ring are expected to vary slightly depending on their proximity to the electron-withdrawing substituents. The C-Cl and C-F bond lengths are characteristic of halogens attached to an sp2-hybridized carbon. The nitrile group (C≡N) maintains its linear geometry.

Based on DFT studies of similar fluorinated and chlorinated aromatic compounds, the expected bond lengths and angles for this compound have been estimated. The carbon-fluorine bonds are generally shorter and stronger than the carbon-chlorine bond. The bond angles within the benzene ring are also expected to deviate from the ideal 120° to accommodate the steric and electronic effects of the substituents.

Interactive Table: Predicted Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Predicted Value (DFT) |

| Bond Length | C-Cl | ~1.74 Å | |

| Bond Length | C-F | ~1.33 - 1.35 Å | |

| Bond Length | C-C (aromatic) | ~1.38 - 1.41 Å | |

| Bond Length | C-CN | ~1.45 Å | |

| Bond Length | C≡N | ~1.15 Å | |

| Bond Angle | C-C-Cl | ~119° - 121° | |

| Bond Angle | C-C-F | ~118° - 122° | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° | |

| Bond Angle | C-C-CN | ~121° |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical intermediates. The radical anion of this compound can be generated, for instance, through chemical or electrochemical reduction. The resulting ESR spectrum provides detailed information about the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants (hfccs).

The hyperfine structure in the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, in this case, ¹⁹F (I=1/2), ¹⁴N (I=1), ³⁵Cl (I=3/2), and ³⁷Cl (I=3/2). The magnitude of the hyperfine coupling constant for a particular nucleus is proportional to the spin density at that nucleus. mdpi.com

For fluorinated benzene radical anions, it has been shown that both experimental and theoretical investigations, often employing DFT methods, can provide valuable insights into the fluorine hyperfine coupling constants. prensipjournals.com These studies reveal that conjugation of the fluorine atom with the aromatic ring is a primary source of the unpaired electron density on the fluorine. prensipjournals.com Computational studies on related fluorinated radical cations have demonstrated that methods like MP2//B3LYP can yield hyperfine coupling constants that are in good agreement with experimental values. researchgate.net

Given the high degree of fluorination in this compound, the ESR spectrum of its radical anion is expected to be complex, with significant hyperfine couplings to the four fluorine nuclei. The chlorine and nitrogen nuclei will also contribute to the hyperfine structure. The predicted hyperfine coupling constants can be calculated using quantum chemical methods to aid in the interpretation of the experimental spectrum. mdpi.comjstr.org.in

Interactive Table: Predicted Hyperfine Coupling Constants (hfccs) for the Radical Anion of this compound

| Nucleus | Predicted hfcc (Gauss) - DFT |

| ¹⁹F (at C2, C4, C5, C6) | 5 - 25 G (variable depending on position) |

| ¹⁴N (of CN) | 1 - 4 G |

| ³⁵/³⁷Cl (at C3) | 0.5 - 2 G |

Note: These are estimated values based on studies of other fluorinated aromatic radicals. The actual values would require specific computational analysis.

UV/Visible Spectroscopy for Electronic Transitions and Monomer-Dimer Equilibria

UV/Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most relevant transitions are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic system and the nitrile group. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or halogen atoms) to an antibonding π* orbital.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a standard method for predicting the electronic absorption spectra of molecules. barbatti.orglibretexts.orgresearchgate.net These calculations can provide information on the energies of the electronic transitions (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the molecular orbitals involved in the transitions.

For this compound, the presence of multiple halogens and the nitrile group, all of which are electron-withdrawing, will influence the energies of the molecular orbitals and thus the wavelengths of the absorption maxima (λ_max). It is expected that the primary π → π* transitions will occur in the UV region. The possibility of monomer-dimer equilibria in solution, which could be influenced by solvent polarity and concentration, can also be investigated using UV-Vis spectroscopy by looking for changes in the absorption spectrum that deviate from the Beer-Lambert law.

Interactive Table: Predicted UV/Visible Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) (TD-DFT) | Predicted Oscillator Strength (f) |

| π → π | ~210 - 230 | High |

| π → π | ~260 - 280 | Moderate to Low |

| n → π* | ~290 - 310 | Low |

Note: These are estimated values based on TD-DFT calculations for related benzonitrile (B105546) and halogenated aromatic compounds.

Resonant Auger Electron Spectroscopy for Electron Transfer Dynamics

Resonant Auger Electron Spectroscopy (RAES) is a sophisticated technique that provides insights into the dynamics of electron transfer processes on a femtosecond timescale. barbatti.org The process involves the resonant excitation of a core electron (e.g., from a C, N, F, or Cl 1s orbital) to an unoccupied valence orbital using tunable X-ray radiation from a synchrotron source. wikipedia.org This creates a highly unstable core-excited state. The subsequent decay of this state via the Auger process, where an outer-shell electron fills the core hole and another electron (the Auger electron) is emitted, is then monitored.

The kinetic energy of the emitted Auger electron provides information about the electronic structure of the final dicationic state. A key application of RAES is the "core-hole clock" method, which can measure ultrafast charge transfer dynamics. researchgate.net If the excited electron delocalizes or transfers away from the initial atom before the core hole decays (typically within a few femtoseconds), the energy of the emitted Auger electron will be different from the case where the electron remains localized.

For a molecule like this compound adsorbed on a surface, RAES can be used to study the dynamics of electron transfer from the molecule to the substrate. researchgate.net By selectively exciting a core electron on a specific atom (e.g., the nitrogen of the nitrile group), one can probe the efficiency of electron transfer through the π-system of the fluorinated benzene ring. Studies on fluorinated benzonitrile monolayers have shown that the electron transfer pathway can be highly dependent on which π* orbital is initially populated. researchgate.net A delocalized π* orbital spanning the entire benzonitrile moiety facilitates much faster electron transfer than a localized orbital. researchgate.net This technique could therefore be used to map the electron transfer pathways and timescales within this compound, providing crucial information for its potential application in molecular electronics.

Theoretical and Computational Chemistry Studies on 3 Chloro 2,4,5,6 Tetrafluorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to predict a variety of molecular properties and reaction dynamics. While specific DFT studies on 3-chloro-2,4,5,6-tetrafluorobenzonitrile are not extensively available in the public domain, the principles can be illustrated through research on analogous compounds like 3-chloro-4-fluorobenzonitrile (B37791) and other halogenated aromatics.

DFT calculations are instrumental in predicting the reactivity and selectivity of organic molecules. By calculating various molecular descriptors, chemists can infer how a molecule will behave in a chemical reaction. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and the electrophilicity index. researchgate.net For instance, a small HOMO-LUMO gap generally suggests high chemical reactivity and low kinetic stability. nih.gov

The analysis of global reactivity descriptors for a series of chloro- and fluoropyrroles, for example, demonstrated that the electrophilicity and chemical potential increase with the number of halogen substitutions, indicating higher reactivity. researchgate.net Similarly, for this compound, DFT could be used to calculate these parameters, providing insights into its electrophilic and nucleophilic nature.

Local reactivity, which determines the regioselectivity of reactions, can be predicted using condensed Fukui functions or Parr functions. nih.gov These indices identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. For example, in a study on the cycloaddition reaction of trifluoroacetonitrile (B1584977), analysis of the Parr functions was used to explain the observed regioselectivity by identifying the most nucleophilic and electrophilic centers in the reacting molecules. mdpi.com A similar approach for this compound would involve calculating these local reactivity indicators to predict the most likely positions for substitution or addition reactions.

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to determine the reaction kinetics.

For example, a computational study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide used DFT to identify the transition state structures and calculate the activation energies for the key steps in the reaction mechanism. researchgate.net In a similar vein, DFT calculations could be employed to model the nucleophilic aromatic substitution reactions of this compound, identifying the transition states and determining whether the reaction proceeds via a Meisenheimer complex or a concerted mechanism. The influence of different nucleophiles on the reaction pathway and energy barriers could also be systematically investigated.

A study on the cycloaddition reaction of trifluoroacetonitrile with diarylnitrilimines utilized DFT to calculate the Gibbs free energies of the transition states for different regioisomeric pathways, successfully explaining the experimentally observed selectivity. mdpi.com This highlights how DFT can provide a quantitative understanding of reaction outcomes.

The electronic structure and charge distribution within a molecule are fundamental to its chemical and physical properties. DFT calculations, often in conjunction with Natural Bond Orbital (NBO) analysis, provide detailed insights into these aspects. NBO analysis can reveal information about charge transfer interactions, bond strengths, and the nature of lone pairs. nih.gov

For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis revealed significant intra- and intermolecular charge transfer processes. nih.gov In the case of this compound, DFT and NBO analysis would allow for the quantification of the electron-withdrawing effects of the fluorine atoms and the nitrile group, as well as the effect of the chlorine atom on the aromatic ring. This would involve calculating the natural atomic charges on each atom and analyzing the key orbital interactions. The molecular electrostatic potential (MEP) can also be calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. nih.govnih.gov

Machine Learning Applications in Reaction Pathway Prediction and Regioselectivity

The intersection of machine learning (ML) and computational chemistry is a rapidly growing field with the potential to accelerate the discovery and optimization of chemical reactions. rsc.org ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations, including regioselectivity. researchgate.net

For complex molecules like this compound, where multiple reactive sites exist, predicting the regioselectivity of a reaction can be challenging. ML models, often used in conjunction with DFT calculations, can provide rapid and accurate predictions. researchgate.net A typical workflow might involve using an ML model to quickly screen a large number of potential reactions and identify the most likely outcomes. The most promising or ambiguous cases can then be subjected to more rigorous and computationally expensive DFT calculations to validate the predictions and provide deeper mechanistic insight. While specific ML models for the reactivity of this compound have not been reported, the general applicability of these methods is well-established for a wide range of organic reactions. rsc.orgresearchgate.net

Influence of Molecular Dipole Moments on Electron Transfer Dynamics

The molecular dipole moment can have a significant influence on the dynamics of electron transfer (ET) through a molecule. This is particularly relevant in the context of molecular electronics and the design of self-assembled monolayers (SAMs).

A study on fluorinated benzonitrile-based SAMs investigated the effect of varying the molecular dipole moment, by changing the position of fluorine atoms, on ET dynamics. researchgate.net The study found that the ET times were sensitive to the specific molecular orbitals involved in the transfer process. However, within the studied systems, the variation in the molecular dipole moment due to the different fluorination patterns did not have a discernible effect on the ET rates. researchgate.net

For this compound, its significant dipole moment would be expected to play a role in its interactions with electric fields and its behavior in charge transfer processes. Theoretical studies could model how the dipole moment influences the alignment of the molecule in an electric field and how it affects the energy levels of the frontier molecular orbitals, which are critical for electron transfer.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluorobenzonitrile |

| 3-chloro-4-fluoronitrobenzene |

| 4,5-diaminophthalonitrile |

| 4,5-dibromo-1,2-diaminobenzene |

| Trifluoroacetonitrile |

Future Research Directions and Emerging Trends in Halogenated Benzonitrile Chemistry

Development of Novel Synthetic Methodologies for Selective Functionalization

The selective functionalization of 3-chloro-2,4,5,6-tetrafluorobenzonitrile presents a significant challenge and a key area of future research. The presence of five halogen substituents with differing reactivities—one chlorine and four fluorine atoms—offers multiple sites for chemical modification. The primary focus is on developing methodologies that can selectively target a specific C-F or C-Cl bond, enabling the precise introduction of various functional groups.

A promising avenue of research is the strategic application of nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the aromatic ring, a consequence of the electron-withdrawing nature of the fluorine and chlorine atoms, makes it susceptible to attack by nucleophiles. Future work will likely concentrate on fine-tuning reaction conditions, such as solvent, temperature, and the nature of the nucleophile, to control the regioselectivity of the substitution. For instance, the C-F bond at the para position to the nitrile group is often the most activated towards nucleophilic attack. Research will aim to develop conditions that favor substitution at other positions, potentially through the use of sterically hindered nucleophiles or directing groups.

Palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key trend will be the development of ligand systems for the palladium catalyst that can differentiate between the C-Cl and C-F bonds. Typically, the C-Cl bond is more reactive in these catalytic cycles. Future methodologies will focus on achieving selective activation of specific C-F bonds, which is a more challenging but highly desirable transformation. This could involve the use of specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can modulate the electronic and steric properties of the palladium center.

Below is a table summarizing potential selective functionalization reactions for this compound:

| Reaction Type | Target Bond | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | C-F (para to CN) | NaOMe, MeOH, reflux | 3-chloro-2,5,6-trifluoro-4-methoxybenzonitrile |

| Nucleophilic Aromatic Substitution | C-F (ortho to CN) | t-BuOK, THF, low temp. | 3-chloro-4,5,6-trifluoro-2-(tert-butoxy)benzonitrile |

| Suzuki-Miyaura Coupling | C-Cl | Arylboronic acid, Pd(PPh₃)₄, base | 3-aryl-2,4,5,6-tetrafluorobenzonitriles |

| Sonogashira Coupling | C-Cl | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | 3-(alkynyl)-2,4,5,6-tetrafluorobenzonitriles |

Exploration of New Reactivity Modes and Catalytic Systems

Beyond established reaction pathways, future research will delve into uncovering novel reactivity modes of this compound. This includes exploring transformations that go beyond simple substitution reactions. For example, C-H bond functionalization , although challenging on such an electron-deficient ring, could offer a direct route to introduce new substituents without pre-functionalization. This would likely require the development of highly active and selective catalytic systems, possibly involving transition metals like rhodium or iridium.

The development of novel catalytic systems is central to unlocking new reactivity. This includes the design of catalysts that can operate under milder conditions, with higher efficiency and selectivity. Organocatalysis , which avoids the use of expensive and potentially toxic metals, is a rapidly growing area. Chiral organocatalysts could be employed to achieve enantioselective functionalization of derivatives of this compound.

Furthermore, photoredox catalysis is emerging as a powerful tool in organic synthesis. The use of visible light to initiate reactions can lead to unique reactivity patterns that are not accessible through traditional thermal methods. Future work could explore the application of photoredox catalysis to promote novel transformations of this compound, such as radical-mediated functionalization reactions.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bond energies, and reactivity of the molecule. These calculations can help rationalize observed regioselectivity in substitution reactions and guide the design of new experiments.

For example, DFT can be used to calculate the energies of the intermediates and transition states for nucleophilic attack at each of the halogenated positions, thereby predicting the most likely site of reaction under a given set of conditions. These computational predictions can significantly accelerate the discovery of new synthetic methodologies.

Beyond predicting reactivity, computational modeling is also crucial for the in silico design of new materials . By calculating the electronic and photophysical properties of hypothetical polymers and other materials derived from this compound, researchers can identify promising candidates for specific applications before embarking on time-consuming and expensive synthesis. This predictive approach is particularly valuable for designing materials with tailored properties, such as specific dielectric constants, thermal stabilities, or optical properties.

The following table presents a hypothetical comparison of calculated properties for different isomers of a functionalized this compound derivative, illustrating the predictive power of computational chemistry.

| Isomer | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 4-amino-3-chloro-2,5,6-trifluorobenzonitrile | 3.5 | 4.2 | High |

| 2-amino-3-chloro-4,5,6-trifluorobenzonitrile | 2.8 | 4.5 | Moderate |

| 5-amino-3-chloro-2,4,6-trifluorobenzonitrile | 4.1 | 4.0 | Very High |

Design of Next-Generation Fluorinated Materials with Tailored Properties

This compound is a versatile building block for the synthesis of next-generation fluorinated materials with tailored properties. The high fluorine content of this molecule can impart desirable characteristics such as high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity to polymers and other materials.

One key area of research is the development of high-performance polymers for applications in electronics and aerospace. By incorporating this compound into polymer backbones, it is possible to create materials with excellent thermal and oxidative stability, as well as low flammability. The nitrile group can also be a site for further modification or cross-linking to enhance the mechanical properties of the resulting polymers.

Another emerging trend is the design of fluorinated materials for optical and electronic applications . The strong electron-withdrawing nature of the nitrile and halogen substituents can be used to tune the electronic properties of organic molecules, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The selective functionalization of this compound allows for the precise tuning of the HOMO and LUMO energy levels of these materials, which is crucial for optimizing device performance.

Sustainable and Green Chemistry Approaches in Halogenated Benzonitrile (B105546) Synthesis

In line with the growing emphasis on sustainable chemistry, future research will focus on developing greener and more environmentally friendly methods for the synthesis and functionalization of this compound. This includes reducing the use of hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Biocatalysis offers a promising green alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous media. Future research may explore the use of engineered enzymes for the selective functionalization of halogenated benzonitriles, potentially leading to more sustainable manufacturing processes.

Flow chemistry is another key technology for greening chemical synthesis. Performing reactions in continuous flow reactors can offer several advantages over traditional batch processes, including better temperature control, improved safety, and easier scale-up. The development of flow-based methods for the synthesis and modification of this compound could lead to more efficient and sustainable production.

The use of alternative solvents , such as ionic liquids or supercritical fluids, can also contribute to the development of greener synthetic routes. These solvents can offer unique reactivity and selectivity profiles while reducing the environmental impact associated with volatile organic compounds.

By embracing these green chemistry principles, the future of halogenated benzonitrile chemistry will not only be about discovering new reactions and materials but also about doing so in a way that is environmentally responsible.

Q & A

Q. Advanced

- ¹⁹F NMR Spectroscopy : Resolves fluorine environments, with chemical shifts indicating substituent positions (e.g., ortho vs. para fluorines differ by 5–10 ppm).

- X-Ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in studies of tetrafluoroterephthalonitrile derivatives .

- GC-MS/LC-HRMS : Detects trace impurities and validates molecular ion peaks.

- IR Spectroscopy : Identifies nitrile stretching vibrations (~2230 cm⁻¹) and halogen interactions .

What are the key challenges in handling and storing this compound?

Q. Basic

- Moisture Sensitivity : Hydrolysis of the nitrile group can occur in humid environments. Store under inert gas (N₂/Ar) in sealed containers.

- Thermal Stability : Avoid prolonged exposure to heat (>100°C) to prevent decomposition.

- Reactivity : Chlorine substituents may participate in unwanted SNAr reactions; use aprotic solvents (e.g., DMF, DMSO) for storage .

How do chlorine and fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

Q. Advanced

- Electron-Withdrawing Effects : Fluorine and chlorine reduce electron density on the aromatic ring, activating it toward nucleophilic attack but deactivating toward electrophilic substitution.

- Directing Effects : Fluorine atoms act as meta-directors, while chlorine can be ortho/para-directing. This influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Computational Insights : Density functional theory (DFT) calculations predict charge distribution and reactive sites, guiding catalyst design for selective functionalization .

What are the primary applications of this compound in organic synthesis?

Q. Basic

- Precursor for Fluorinated MOFs : Used in synthesizing octafluorobiphenyl linkers for metal-organic frameworks (MOFs) with tunable porosity .

- Agrochemical/Pharmaceutical Intermediates : Functionalization via SNAr or cross-coupling yields bioactive molecules (e.g., herbicides, kinase inhibitors).

- Ligand Design : Nitrile and halogen groups coordinate with transition metals (e.g., Pd, Cu) in catalytic systems .

Can computational chemistry predict regioselectivity in reactions involving this compound?

Advanced

Yes. DFT calculations model transition states and intermediate stabilization to predict regioselectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.